3-Bromo-1,7-naphthyridin-4-amine
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Overview
Description
3-Bromo-1,7-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,7-naphthyridin-4-amine typically involves the bromination of 1,7-naphthyridine followed by amination. One common method includes the use of nicotinic acid as a starting material, which undergoes a series of reactions including bromination and nucleophilic substitution to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a different amine derivative of naphthyridine .
Scientific Research Applications
3-Bromo-1,7-naphthyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.
Material Science: The compound is explored for its potential use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen positions, showing varied biological activities.
1,6-Naphthyridine: Known for its anticancer and antiviral properties.
1,8-Naphthyridine: Used in the synthesis of drugs like Gemifloxacin.
Uniqueness
3-Bromo-1,7-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
3-Bromo-1,7-naphthyridin-4-amine is a chemical compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The compound may interact with specific enzymes or receptors, leading to alterations in cellular signaling pathways.
Enzyme Inhibition
Research indicates that derivatives of naphthyridines, including this compound, exhibit enzyme inhibitory properties. For instance, studies have shown that certain naphthyridine derivatives can inhibit the activity of kinases involved in cancer progression . The inhibition mechanism often involves competitive binding to the active site of the enzyme.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that this compound can significantly reduce cell viability in certain cancer types. For example, it was found to exhibit notable activity against human cervix carcinoma (HeLa) and murine leukemia cells .
Case Study 1: Anticancer Activity
A study investigated the antiproliferative activity of several naphthyridine derivatives, including this compound. Results indicated that this compound exhibited an IC50 value of approximately 15 µM against HeLa cells, suggesting a promising therapeutic potential in cancer treatment .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against specific kinases involved in tumor growth. The compound demonstrated effective inhibition with an IC50 value of 20 µM for one of the tested kinases, indicating its potential as a lead compound for developing targeted therapies .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the naphthyridine ring or substituents can significantly impact their potency and selectivity. For instance, introducing different functional groups at specific positions on the naphthyridine ring has been shown to enhance enzyme inhibitory activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves bromination followed by amination reactions:
- Bromination : The starting material is treated with bromine under controlled conditions to introduce the bromine atom at the 3-position.
- Amination : The brominated product is then subjected to nucleophilic substitution using ammonia or a primary amine to yield this compound.
Property | Value |
---|---|
Molecular Formula | C8H6BrN3 |
Molecular Weight | 228.06 g/mol |
IUPAC Name | This compound |
Melting Point | Not well defined |
Properties
Molecular Formula |
C8H6BrN3 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-bromo-1,7-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-12-7-4-11-2-1-5(7)8(6)10/h1-4H,(H2,10,12) |
InChI Key |
NSJUNYJMSGPSII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=C(C(=C21)N)Br |
Origin of Product |
United States |
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